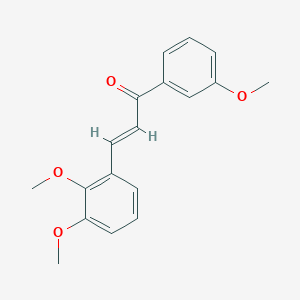
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been shown to bind to the estrogen receptor (ER), which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. For example, (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been reported to have a low toxicity profile, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is its versatility, as it can be easily modified to obtain derivatives with different properties. (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one-based materials with unique properties, such as optical and electronic properties. Another area of research is the optimization of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one derivatives for specific applications, such as anticancer agents or antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one and its potential interactions with other molecules in the body.
Applications De Recherche Scientifique
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been employed as a ligand for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-7-14(12-15)16(19)11-10-13-6-5-9-17(21-2)18(13)22-3/h4-12H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFBHUXYAWDUIL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




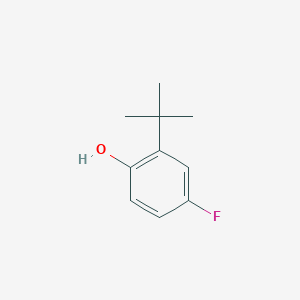


![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B3131759.png)
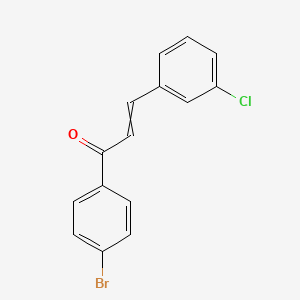

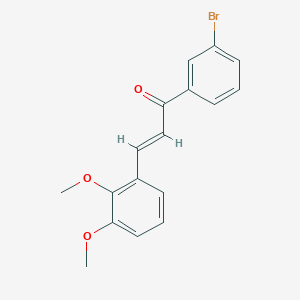


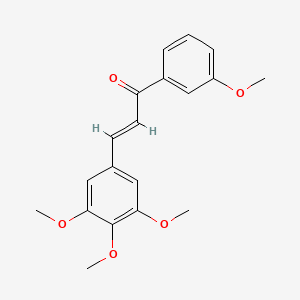
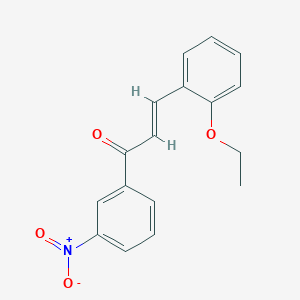
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)
